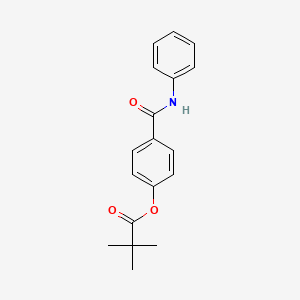

4-(Phenylcarbamoyl)phenyl pivalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Autocatalysis and C-H Bond Activation

4-(Phenylcarbamoyl)phenyl pivalate and similar compounds are utilized in autocatalysis and C-H bond activation processes. Studies show that these compounds participate in catalytic arylation of functional arenes, leveraging autocatalytic processes induced by carboxylic acid coproducts to accelerate the overall reactions. This has implications for synthesizing complex molecules efficiently (Ferrer Flegeau et al., 2011).

Catalysis with Pivalic Acid

Research has demonstrated the use of pivalic acid, closely related to this compound, in palladium-catalyzed benzene arylation. This showcases the role of pivalate anion as a catalytic proton shuttle, facilitating high-yielding direct metalation-arylation reactions of unactivated arenes (Lafrance & Fagnou, 2006).

Stereochemistry Control in Cross-Coupling

The compound has also been employed in stereospecific nickel-catalyzed cross-coupling reactions, where it enables control over the absolute stereochemistry of the resulting products. This has significant implications for the synthesis of enantiomerically pure compounds, crucial in pharmaceutical development (Harris et al., 2013).

Lithiation and Directed Metalation

In synthetic chemistry, derivatives of this compound have been explored for their directing effects in lithiation reactions. This research offers insights into how different substituents and directing groups influence lithiation sites on aromatic compounds, informing strategies for functionalizing aromatic systems (Smith et al., 2018).

Formation of 1,2,4-Triazole Derivatives

Oxidation of related compounds has been shown to lead to the formation of 1,2,4-triazole derivatives. This process, involving structural isomerization and migration of substituent groups, contributes to the understanding of reaction mechanisms and the synthesis of triazole-based compounds, which have various applications in medicinal chemistry and material science (Gostevskii et al., 2020).

Heterometallic Coordination Polymers

Research involving pivalate-based complexes has led to the creation of novel heterometallic coordination polymers. These materials exhibit diverse topologies, sorption, and catalytic properties, highlighting the utility of this compound derivatives in materials science and catalysis (Sotnik et al., 2015).

Eigenschaften

IUPAC Name |

[4-(phenylcarbamoyl)phenyl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2,3)17(21)22-15-11-9-13(10-12-15)16(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLRNCINOQLXTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)

![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)

![5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2990279.png)

![1-(1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)-2-chloropropan-1-one](/img/structure/B2990282.png)

![ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B2990284.png)